Product packaging for Pentazine(Cat. No.:CAS No. 290-97-1)

Pentazine

Cat. No.: B12649810
CAS No.: 290-97-1
M. Wt: 83.05 g/mol
InChI Key: ALAGDBVXZZADSN-UHFFFAOYSA-N
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Description

Pentazine is a hypothetical chemical compound consisting of a six-membered aromatic ring containing five nitrogen atoms, with the molecular formula CHN5 . It is a subject of interest in theoretical and computational chemistry, particularly in the study of aromatic heterocyclic systems and high-energy materials . Computational studies predict that this compound is unstable and would rapidly decompose into hydrogen cyanide (HCN) and nitrogen (N 2 ) . This instability, driven by a low activation energy barrier for decomposition (theoretically predicted to be around 20 kJ/mol), means it is not available as a stable, isolable material for laboratory use . Its research value lies primarily in computational modeling, where it is used to explore the limits of aromaticity, molecular stability, and the properties of nitrogen-rich ring systems. This product is intended for research and analysis purposes only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHN5 B12649810 Pentazine CAS No. 290-97-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

290-97-1

Molecular Formula

CHN5

Molecular Weight

83.05 g/mol

IUPAC Name

pentazine

InChI

InChI=1S/CHN5/c1-2-4-6-5-3-1/h1H

InChI Key

ALAGDBVXZZADSN-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN=N1

Origin of Product

United States

Advanced Theoretical and Computational Investigations of Pentazine

Electronic Structure Elucidation and Aromaticity Assessment

Understanding the electronic structure of pentazine is fundamental to predicting its behavior and stability. Computational methods provide the tools to probe the distribution of electrons and assess the degree of electron delocalization within the ring.

Quantum Chemical Methodologies for Ground State Calculations

Quantum chemical methods are essential for determining the electronic ground state of a molecule, which corresponds to its lowest energy state quera.comstackexchange.comaps.org. This is a critical starting point for calculating various molecular properties. Several levels of theory are employed in computational chemistry for such investigations. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy for many systems cecam.orgcond-mat.de. Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, such as CCSD and CCSD(T), represent higher levels of theory that systematically account for electron correlation, offering increased accuracy, particularly for properties sensitive to electron interactions, although at a higher computational expense cecam.orgcond-mat.denih.govaps.orgd-nb.info. Studies on azines and related nitrogen-rich compounds frequently utilize these methodologies to optimize geometries, calculate energies, and determine electronic properties researchgate.netresearchgate.netcdnsciencepub.comrsc.org. The choice of method often depends on the desired accuracy and the size of the molecular system being studied.

Analysis of Aromatic Character and Electron Delocalization

A key aspect of this compound's electronic structure is its aromaticity. Aromaticity is a concept used to describe the enhanced stability of cyclic, planar molecules with a delocalized pi electron system. Computational studies employ various indices to assess aromatic character and electron delocalization. These include methods based on magnetic properties, such as Nucleus-Independent Chemical Shift (NICS), and those based on electron delocalization, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Para Delocalization Index (PDI), and Multicenter Delocalization Index (MCI) cdnsciencepub.comhse.ruchem8.orgcbpf.br.

Symmetry Analysis

Molecular symmetry plays a significant role in computational chemistry, simplifying calculations and providing insights into molecular properties, including spectroscopic activity ox.ac.uknumberanalytics.comuci.edu. For planar, six-membered aromatic or antiaromatic rings like azines, the C2v point group is a common symmetry considered in theoretical studies numberanalytics.comuni-muenchen.deethz.ch. While specific search results explicitly stating a "C2v symmetry minimum prediction" for this compound were not found, computational investigations of azines, including those predicting spectroscopic properties, often assume or determine the molecular geometry to possess a specific point group symmetry to facilitate calculations and interpret results researchgate.nethse.ruox.ac.uk. The planar structure typical of aromatic systems would suggest that this compound, if stable in a planar form, would likely exhibit C2v symmetry. This symmetry dictates the classification of vibrational modes and influences selection rules for spectroscopic techniques like IR and Raman spectroscopy ox.ac.uknumberanalytics.comuci.edu.

Spectroscopic Signatures: Computational Predictions for Characterization

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Predicted Infrared (IR) and Raman Spectroscopic Data

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules scm.comarxiv.org. Computational chemistry allows for the prediction of vibrational frequencies and intensities (IR) or activities (Raman) by calculating the second derivatives of the energy with respect to nuclear displacements (the Hessian matrix) scm.comarxiv.orgfaccts.defaccts.denih.gov. These calculations provide a theoretical spectrum that can be compared with experimental data. The IR activity of a vibrational mode is related to the change in the molecule's dipole moment during the vibration, while Raman activity is related to the change in its polarizability uci.eduscm.com. Molecular symmetry plays a crucial role in determining which vibrational modes are IR or Raman active, based on spectroscopic selection rules numberanalytics.comuci.eduscm.comfaccts.defaccts.de. Computational studies on azines and other energetic materials have included the prediction of IR and Raman spectra as part of their characterization nih.govresearchgate.net. While specific predicted IR and Raman data for this compound were not detailed in the search results, the methodologies for obtaining such data computationally are well-established and applied to similar nitrogen-containing heterocycles scm.comarxiv.orgfaccts.defaccts.denih.govresearchgate.net.

Predicted Nuclear Magnetic Resonance (NMR) Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of atomic nuclei within a molecule. Computational methods, particularly DFT, are widely used to predict NMR parameters such as chemical shifts and coupling constants nih.govuef.firsc.org. These predicted parameters can be compared with experimental NMR spectra to confirm molecular structures or to aid in the assignment of peaks nih.govrsc.orgbiorxiv.org. For nitrogen-containing compounds like azines, the prediction of 15N NMR chemical shifts is of particular interest researchgate.net. Computational protocols have been developed and applied to predict 15N NMR shifts for various substituted heterocyclic azines, including tri-, tetra-, and pentazines, where experimental data may be scarce researchgate.net. These studies have shown that computational methods can provide valuable predictions for the NMR parameters of this compound and related compounds, assisting in their potential spectroscopic identification researchgate.netresearchgate.net.

Predicted Electronic Absorption (UV/Vis) Properties

Theoretical studies employing computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are commonly used to predict the electronic absorption (UV/Vis) spectra of molecules. researchgate.netuni-tuebingen.deresearchgate.netnih.gov These calculations can provide insights into the wavelengths of light that a molecule is expected to absorb, corresponding to electronic transitions within the molecule. ufg.brumb.edu While specific detailed predicted UV/Vis spectra for this compound were not extensively found in the search results, computational approaches are the standard means to investigate these properties for hypothetical or unstable species. The position and intensity of absorption bands in UV/Vis spectra are influenced by the molecular structure, the nature and position of substituents, and the surrounding environment. nih.gov For azabenzenes, the incorporation of nitrogen atoms into the benzene (B151609) ring alters the electronic structure, which would consequently affect their UV/Vis absorption characteristics compared to benzene. cdnsciencepub.com

Kinetic Stability and Decomposition Pathways: A Quantum Perspective

The kinetic stability of this compound is a major focus of theoretical studies due to its predicted inherent instability. researchgate.netrsc.orgrsc.org Computational analysis suggests that this compound is unstable and is predicted to decompose into hydrogen cyanide (HCN) and nitrogen (N₂). wikipedia.org The kinetic stability of molecules, particularly high-energy density materials like this compound, is often assessed by calculating the energy barriers for their decomposition pathways. nih.govleitir.is

Potential Energy Surface (PES) Mapping of Unimolecular Decomposition

Mapping the Potential Energy Surface (PES) is a fundamental step in understanding the unimolecular decomposition pathways of a molecule. hawaii.eduresearchgate.net The PES describes the energy of a molecular system as a function of its geometry, allowing for the identification of stable structures (minima) and transition states (saddle points) that connect reactants to products. rsc.org For this compound, computational studies aim to identify the minimum energy pathway for its decomposition into HCN and N₂. The activation energy for this decomposition is predicted to be around 20 kJ/mol. wikipedia.org A low activation energy barrier on the PES indicates a facile decomposition process, contributing to the molecule's instability. wikipedia.orgrsc.org Computational methods are used to locate these stationary points on the PES and calculate their relative energies, providing a theoretical basis for the predicted decomposition products and the energy required for the reaction to occur. nih.gov

Role of Quantum Tunneling Effects in Intrinsic Instability

Beyond classical reaction rate theories that consider only the energy barrier height, quantum mechanical tunneling can play a significant role in the decomposition of molecules, especially those with low decomposition barriers or involving the motion of light atoms like hydrogen. researchgate.netias.ac.inuni-stuttgart.dewikipedia.org Quantum tunneling allows a molecule to pass through an energy barrier even if it does not possess sufficient classical energy to overcome it. wikipedia.org Computational analysis has revealed that this compound exhibits inherent instability due to quantum tunneling effects. researchgate.netrsc.orgrsc.orgresearchgate.net This quantum tunneling instability is so significant that it is predicted to persist even near absolute zero temperature, rendering this compound effectively unsynthesizable and unobservable in its neutral molecular form. researchgate.netrsc.orgrsc.orgresearchgate.net

At low temperatures, where molecules have less thermal energy to overcome activation barriers classically, quantum tunneling becomes a relatively more important, and often dominant, reaction mechanism. ias.ac.inuni-stuttgart.de For this compound, the influence of quantum tunneling is particularly pronounced at low temperatures. researchgate.netrsc.orgrsc.orgresearchgate.net Computational studies predict that even close to absolute zero, this compound would have an exceedingly short half-life, on the order of microseconds, due to quantum tunneling. rsc.org This indicates that cooling the molecule to very low temperatures would not be sufficient to prevent its rapid decomposition via tunneling. researchgate.netrsc.orgrsc.orgresearchgate.net

Calculating quantum tunneling rates requires specialized computational methods that go beyond classical transition state theory. researchgate.netresearchgate.netrsc.org Several approaches are employed, including Canonical Variational Theory (CVT) and Small-Curvature Tunneling (SCT). researchgate.netresearchgate.netrsc.orgchemrxiv.org

Canonical Variational Theory (CVT): CVT is a framework within transition state theory that aims to find the optimal dividing surface on the PES that minimizes the calculated rate constant, thereby accounting for the recrossing of trajectories. researchgate.netscispace.comtaylorandfrancis.com While primarily a refinement of classical TST, it provides a basis upon which tunneling corrections can be added. researchgate.nettaylorandfrancis.com

Small-Curvature Tunneling (SCT): The SCT method is a widely used approach for incorporating quantum tunneling corrections into reaction rate calculations. researchgate.netresearchgate.netrsc.orgchemrxiv.org It considers the curvature of the reaction path on the PES, which influences the tunneling probability. researchgate.netresearchgate.netresearchgate.net SCT, and related methods like Zero-Curvature Tunneling (ZCT), are used to estimate the rate at which a particle can tunnel through the energy barrier. researchgate.net These methods often include considerations for multidimensional tunneling and quantized vibrational states. researchgate.net

Computational studies on this compound and similar unstable nitrogen-rich molecules utilize these advanced techniques to estimate their decomposition rates, explicitly including the contribution of quantum tunneling, especially at low temperatures. rsc.orgrsc.orgresearchgate.net

Analysis of Tunneling Influence at Low Temperatures

Semi-Classical vs. Quantum Mechanical Decomposition Rates

Comparing semi-classical and quantum mechanical decomposition rates highlights the significant impact of quantum tunneling on the stability of molecules like this compound. Semi-classical approaches, often based on transition state theory with simple tunneling corrections, may predict a certain degree of stability based on the classical energy barrier. rsc.orgias.ac.inprinceton.edu However, when full quantum mechanical tunneling effects are considered using methods like SCT, the predicted decomposition rates can be orders of magnitude higher, particularly at low temperatures. rsc.orgias.ac.inuni-stuttgart.de

For this compound, semi-classical calculations, considering only the energy barrier, might suggest stability below a certain temperature (e.g., 50 K). rsc.org However, when quantum tunneling is included in the calculations, the predicted half-life becomes extremely short, even near absolute zero, indicating that the molecule is intrinsically unstable due to quantum effects, regardless of temperature. researchgate.netrsc.orgrsc.orgresearchgate.net This discrepancy between semi-classical and quantum mechanical rates underscores the critical importance of accounting for quantum tunneling when assessing the stability of highly energetic and strained molecules. researchgate.netresearchgate.netresearchgate.net

Here is a summary of predicted stability based on computational studies:

Stability CriterionPredicted Behavior of this compoundRelevant Temperature RangeSource
Semi-classical StabilityStableBelow ~50 K rsc.org
Quantum TunnelingIntrinsically unstable; rapid decompositionEven near absolute zero researchgate.netrsc.orgrsc.orgresearchgate.net
Predicted Half-lifePicoseconds (with tunneling)Any temperature rsc.org
Predicted Half-lifeMicroseconds (with tunneling, near absolute zero)Near absolute zero rsc.org

This table illustrates how the inclusion of quantum tunneling effects drastically changes the prediction of this compound's kinetic stability.

Identification of Theoretical Decomposition Products (e.g., Hydrogen Cyanide and Dinitrogen)

Computational analyses predict that this compound is an unstable molecule that undergoes decomposition. The primary theoretical decomposition products identified are hydrogen cyanide (HCN) and dinitrogen (N₂). rsc.orgrsc.orgwikipedia.org This decomposition pathway is a significant factor contributing to this compound's elusive nature. The predicted activation energy for the decomposition of this compound is around 20 kJ/mol. wikipedia.org

Computational Prediction of Synthesizability and Isolability

While this compound is predicted to be a local minimum on the potential energy surface with a relatively higher degradation barrier compared to hexazine (B1252005), quantum tunneling effects are still anticipated to result in an exceedingly short half-life, estimated to be on the order of microseconds even close to absolute zero. rsc.org The theoretical investigation suggests that the stability of this compound is directly contingent on the occurrence of molecular quantum tunneling, which represents the limiting factor in stabilizing these molecules at very low temperatures. rsc.org

Despite the predicted instability of the parent compound, computational studies have explored the potential for stabilizing this compound through substitution. For instance, the introduction of substituents, particularly dimethylamine (B145610), has been proposed as a potential strategy to enhance the stability of this compound derivatives. rsc.orgrsc.org

Excited State Dynamics and Photophysical Properties

Computational investigations have provided valuable insights into the excited state dynamics and photophysical properties of this compound, often examined alongside related azaphenalene compounds like cyclazine and heptazine. These studies utilize advanced computational methodologies to probe the behavior of this compound in its excited states.

Computational Probes of Singlet (S1) and Triplet (T1) Excited States

Computational methods, such as RMS-CASPT2 and SCS-ADC(2), have been employed to investigate the complex potential energy surfaces of the excited states of this compound. researchgate.netchemrxiv.orgchalmers.sechemrxiv.org These studies focus on characterizing the lowest-lying singlet excited state (S₁) and triplet excited state (T₁).

Computational results indicate that the minima of the S₁ and T₁ states of this compound closely resemble the ground state optimized structure, largely retaining planarity. chemrxiv.org The most prominent structural changes upon excitation are observed in the bond lengths of the aromatic ring. chemrxiv.org Relaxation energies from the Franck-Condon point to the S₁ and T₁ minima are reported to be rather small based on RMS-CASPT2 and SCS-ADC(2) calculations. chemrxiv.org

Data on adiabatic relaxation energies for this compound's S₁ and T₁ states from RMS-CASPT2 calculations are presented below:

StateRelaxation Energy (eV)
S₁0.11 chemrxiv.org
T₁0.11 chemrxiv.org

Inverted Singlet-Triplet Gap (INVEST) Phenomena in Azaphenalene Analogs

This compound is recognized as a molecule exhibiting an inverted singlet-triplet gap (INVEST), where the energy of the lowest singlet excited state (S₁) is lower than the energy of the lowest triplet excited state (T₁). researchgate.netchemrxiv.orgchalmers.sechemrxiv.orgarxiv.orgresearchgate.netresearchgate.netchemrxiv.orgarxiv.orgnih.govrsc.orgchemrxiv.org This phenomenon is unusual and has garnered significant interest due to its implications for photophysical processes.

The adiabatic singlet-triplet energy gap (ΔE_ST = E(S₁) - E(T₁)) for this compound has been computationally determined to be negative. At the RMS-CASPT2 level of theory, the adiabatic ΔE_ST for this compound is reported as -0.08 eV. chemrxiv.org

The inverted singlet-triplet gap in this compound and other azaphenalene INVEST compounds is a key feature for potential applications in optoelectronics, particularly in the context of delayed fluorescence. researchgate.netchalmers.sechemrxiv.orgarxiv.orgresearchgate.netnih.gov

Mechanisms of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC)

Computational investigations into the excited state dynamics of this compound and its analogs have shed light on the mechanisms of intersystem crossing (ISC) and reverse intersystem crossing (rISC). These processes involve transitions between states of different spin multiplicity.

Studies suggest that ISC (S₁ → T₁) and rISC (T₁ → S₁) processes in this compound occur directly between the S₁ and T₁ electronic states. researchgate.netchemrxiv.orgchalmers.sechemrxiv.org These transitions are facilitated by minimum-energy crossing points (MECPs) on the potential energy surfaces. researchgate.netchemrxiv.orgchalmers.sechemrxiv.org

Activation energy barriers for these processes have been computationally determined. For this compound, the activation energy barrier for ISC above the S₁ state is between 0.18 and 0.58 eV, depending on the computational method used (SCS-ADC(2) and RMS-CASPT2, respectively). chemrxiv.org The barrier for rISC above the T₁ state is between 0.11 and 0.36 eV. chemrxiv.org

Spin-orbit coupling (SOC) plays a crucial role in driving the S₁-T₁ conversion. researchgate.netchalmers.sechemrxiv.org Computational results indicate that this spin-orbit coupling is enhanced by vibronic coupling with higher-lying singlet and triplet states that possess vibrational modes of appropriate symmetry. researchgate.netchalmers.sechemrxiv.org Higher-lying triplet states are generally predicted not to be populated because the crossing point structures to these states are not energetically accessible. researchgate.netchalmers.sechemrxiv.org

The conical intersection (CI) between the ground state (S₀) and the S₁ state is found to be high in energy for this compound and its analogs (between 0.4 to 2.0 eV). researchgate.netchalmers.sechemrxiv.org This high energy barrier suggests that non-radiative decay back to the ground state is a relatively slow process. researchgate.netchalmers.sechemrxiv.org

Data on the activation energy barriers for ISC and rISC in this compound are summarized below:

ProcessBarrier above Initial State (eV)Computational Method
ISC (S₁ → T₁)0.18 chemrxiv.orgSCS-ADC(2) chemrxiv.org
ISC (S₁ → T₁)0.58 chemrxiv.orgRMS-CASPT2 chemrxiv.org
rISC (T₁ → S₁)0.11 chemrxiv.orgSCS-ADC(2) chemrxiv.org
rISC (T₁ → S₁)0.36 chemrxiv.orgRMS-CASPT2 chemrxiv.org

Molecular Design and Theoretical Synthesis Strategies for Pentazine Derivatives

Stabilization Approaches via Substituent Effects

The introduction of substituents onto the pentazine ring is a key theoretical approach to influence its stability. Computational studies are employed to screen potential substituents and understand how their electronic and steric properties impact the molecule's decomposition pathways and energy barriers.

Computational analysis has been utilized to investigate the potential of various substituents to stabilize this compound. rsc.orgrsc.org Through such studies, substituents that could potentially enhance the stability of this compound have been proposed, with dimethylamine (B145610) being highlighted as a particularly promising candidate. rsc.orgrsc.org Theoretical calculations suggest that the presence of a dimethylamine substituent could significantly impact the quantum tunneling rate, potentially increasing the half-life of this compound derivatives even at low temperatures. rsc.org

This compound itself is a high-nitrogen compound. The design of this compound derivatives with even higher nitrogen content is explored, often in the context of potential high-energy density materials. scientific.netdntb.gov.ua Theoretical studies have investigated this compound derivatives substituted with nitrogen-rich groups such as -CN, -NO₂, -NH₂, -N₃, -N₂H, -NHNH₂, -N₄H, and -N₄H₃. scientific.netdntb.gov.ua The heats of formation for these derivatives vary significantly depending on the substituent. For instance, derivatives substituted by -N₃ and -N₄H have been found to exhibit particularly high heats of formation, suggesting their potential as energetic materials. scientific.netdntb.gov.ua

Here is a theoretical comparison of heats of formation for this compound derivatives with various substituents:

SubstituentTheoretical Heat of Formation (kJ/mol)
-CN860 - 1124
-N₂H860 - 1124
-N₄H₃860 - 1124
-N₃974 - 1735
-N₄H974 - 1735
-NH₂Relatively small
-HRelatively small
-NO₂Relatively small
-NHNH₂Relatively small

Note: The ranges provided for some substituents reflect variations depending on the specific azine ring (this compound, tetrazine, s-triazine) in comparative studies. scientific.netdntb.gov.ua

Studies on bond dissociation energies also contribute to understanding the stability of these high-nitrogen derivatives, suggesting that derivatives substituted by -N₃, -N₂H, and -CN may be more stable in terms of bond dissociation, making them potentially suitable as energetic materials with high energy and low sensitivity. scientific.netdntb.gov.ua

Impact of Electronic and Steric Effects on Kinetic Barriers and Effective Mass for Tunneling

Integration within Complex Polycyclic Nitrogen Systems

Another theoretical strategy for stabilizing the this compound framework is its integration into larger, more complex polycyclic nitrogen systems. This involves exploring fused ring architectures and bridge linkage strategies.

Catenated Nitrogen Compounds Incorporating this compound Moieties

Catenated nitrogen compounds with five or more directly connected nitrogen atoms often utilize azole rings, including pentazole and this compound, as construction units. acs.orgresearchgate.net Researchers have designed series of amine-like catenated nitrogen compounds where hydrogen atoms in an ammonia-like structure are replaced by azole rings. acs.orgresearchgate.net Theoretical evaluations of these compounds suggest that those incorporating this compound or pentazole rings could potentially serve as candidates for high-energy-density compounds. acs.orgresearchgate.net

The stability of these catenated systems is a critical factor. The presence of linked nitrogen atoms can potentially reduce molecular stability due to weaker N-N bond energies compared to C-N bonds, contributing positively to the enthalpy of formation and increasing the molecule's energy content. colab.ws However, strategies like increasing π electron delocalization through bridge linkage and fused rings can contribute to the stability of these structures. acs.org

Theoretical Evaluation of Derivative Energetic Properties

Quantum-chemical calculations are widely used to estimate the performance properties of energetic compounds and identify promising candidates for synthesis. hse.ru For this compound derivatives and other nitrogen-rich heterocycles, theoretical evaluations focus on key energetic properties such as enthalpy of formation and detonation parameters. hse.ru

Predictive Models for Enthalpies of Formation

The enthalpy of formation (HOF) is a crucial property for energetic materials, as it represents the energy content that can be released upon decomposition, ignition, or explosion. rsc.orgdokumen.pub HOF is essential for calculating performance properties like detonation velocity, detonation pressure, and heat of detonation. rsc.orgdokumen.pub Experimentally determining the HOF of novel energetic materials can be challenging due to unstable intermediates. rsc.orgdokumen.pub

Theoretical methods, such as density functional theory (DFT) and group additivity approaches, are employed to predict the enthalpy of formation. rsc.orgnih.govnist.gov Isodesmic reactions are often designed to estimate gas-phase HOFs, aiming to minimize calculation errors by conserving the number of each type of formal bond. rsc.org To obtain more accurate predictions for detonation properties, which are typically for the condensed phase, the solid-phase HOF is calculated by subtracting the heat of sublimation from the gas-phase HOF. rsc.org Predictive models for enthalpies of formation of nitrogen-rich energetic compounds, including those potentially incorporating this compound moieties, have been developed based on approaches like the electrostatic potential model. researchgate.net Machine learning models are also being explored for efficiently and accurately predicting the enthalpy of formation of energetic molecules, which can aid in the rapid screening of potential high-energy compounds. rsc.org

Computational Assessment of Detonation Performance Parameters (e.g., detonation velocity and pressure)

Computational methods are extensively used to assess the detonation performance of energetic materials, including theoretical this compound derivatives. Key parameters evaluated include detonation velocity (D) and detonation pressure (P). colab.wsffi.no These parameters are critical indicators of an explosive's power and performance.

Detonation velocity is the speed at which the detonation wave propagates through the explosive material, while detonation pressure is the pressure exerted by the detonation products. Computational studies on various nitrogen-rich compounds, which serve as models for understanding the potential of this compound-based materials, have shown high predicted detonation velocities and pressures. For instance, some amine-like catenated nitrogen compounds have predicted detonation velocities exceeding 9254.00 m/s. acs.orgresearchgate.net

Empirical methods, such as the Kamlet-Jacobs equations, are frequently used to calculate detonation properties based on theoretical densities and enthalpies of formation. researchgate.netresearchgate.net Quantum mechanical calculations also provide inputs for predicting detonation performance, especially for molecules with simpler structures. at.ua Studies have indicated that incorporating energetic groups like nitro (-NO₂) and azido (B1232118) (-N₃) can enhance detonation performance. researchgate.netresearchgate.net The crystal density is a primary physical parameter influencing detonation performance, with detonation velocity being proportional to density and detonation pressure proportional to the square of the initial density. rsc.org

Computational assessments allow for the in silico screening of potential energetic materials, helping to identify structures with favorable detonation properties before attempting potentially challenging and hazardous experimental synthesis. hse.rursc.org

Intermolecular Interactions and Supramolecular Chemistry of Pentazine Analogues

Non-Covalent Interactions Involving Pentazine as a Donor/Acceptor

Nitrogen atoms in aromatic rings can act as electron-pair donors due to the presence of lone pairs, making azines potential participants in various non-covalent interactions.

Tetrel Bonding Interactions (e.g., with CO₂)

Tetrel bonding is a type of non-covalent interaction that occurs between a Lewis base and an atom from Group 14 (Tetrels: C, Si, Ge, Sn, Pb) which acts as a Lewis acid, typically involving a region of positive electrostatic potential (σ-hole) on the Tetrel atom. researchgate.netrsc.orgmdpi.com Computational studies have investigated tetrel-bonded complexes formed between carbon dioxide (CO₂), a Lewis acid with a σ-hole on the carbon atom, and aromatic azines, including this compound, acting as electron-pair donors through their nitrogen atoms. nih.govscispace.comacs.orgresearchgate.net

These studies, often employing ab initio calculations, have identified different equilibrium structures for azine:CO₂ complexes, including planar structures where a single nitrogen atom donates an electron pair to the carbon of CO₂, and perpendicular structures where two adjacent nitrogen atoms interact with CO₂. nih.govscispace.comacs.org

Research indicates that the binding energies of these tetrel-bonded complexes vary depending on the specific azine and the geometry of the interaction. For azines including pyridine (B92270), diazines, triazines, tetrazines, and this compound, the binding energies of planar complexes with CO₂ have been calculated. The binding energies tend to decrease as the number of nitrogen atoms in the ring increases. scispace.comacs.org For instance, binding energies for this compound complexes with CO₂ were reported to be in the range of 12.7 to 13.6 kJ mol⁻¹. scispace.comacs.org This trend suggests that while this compound can participate in tetrel bonding with CO₂, the strength of this interaction might be weaker compared to azines with fewer nitrogen atoms in certain configurations. Charge transfer from the nitrogen lone pair of the azine to an orbital of CO₂ is a characteristic feature of these tetrel bonds. nih.govscispace.comacs.org

Here is a table summarizing representative binding energies for planar azine:CO₂ complexes:

AzineNumber of Nitrogen AtomsRepresentative Binding Energy (kJ/mol)Citation
Pyridine120.0 acs.org
Diazines218.0 - 18.9 acs.org
Triazines315.7 - 17.3 acs.org
Tetrazines414.1 - 15.9 acs.org
This compound512.7 - 13.6 scispace.comacs.org

Hydrogen Bonding Networks

Hydrogen bonding is a fundamental non-covalent interaction involving a hydrogen atom bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine) and an electron-rich atom or region. Nitrogen atoms in this compound and its analogues, with their lone pairs, can act as hydrogen bond acceptors. While extensive studies specifically on this compound hydrogen bonding networks are not prominently detailed in the provided search results, research on other azines and nitrogen-rich heterocycles highlights their potential to engage in hydrogen bonding.

In biological systems and crystal structures, hydrogen bond networks play a crucial role in stabilizing structures and mediating interactions. frontiersin.orguni-bayreuth.denih.govrosettacommons.org Studies on azoles, five-membered rings containing nitrogen, show their ability to form hydrogen-bonded complexes with molecules like CO₂. mdpi.com The presence of multiple nitrogen atoms in this compound suggests it could potentially participate in complex hydrogen bonding networks, acting as an acceptor for hydrogen bond donors. The specific arrangement and strength of these interactions would depend on the molecular environment and the nature of the hydrogen bond donor.

Theoretical Implications for Crystal Engineering and Self-Assembly

The non-covalent interactions discussed above have significant theoretical implications for the crystal engineering and self-assembly of this compound analogues. Crystal engineering is the design and synthesis of solid-state structures with desired properties based on the understanding and utilization of intermolecular interactions. usherbrooke.cauiowa.edu Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent forces. mdpi.comnih.govyoutube.com

The ability of this compound analogues to engage in specific and directional non-covalent interactions, such as tetrel bonding, hydrogen bonding, and potentially other σ-hole interactions, provides a basis for designing supramolecular architectures. By controlling the types and strengths of these interactions, it may be possible to direct the arrangement of molecules in the solid state, leading to the formation of ordered crystalline materials or self-assembled nanostructures.

For instance, the study on nitrogen-substituted phenothiazine (B1677639) derivatives highlights how incorporating nitrogen atoms can enhance stacking interactions, which are crucial for the self-assembly of aromatic systems. mdpi.com The systematic investigation of π-π interactions in azines, including this compound, has shown that increasing the number of nitrogen atoms can influence the distance between stacked rings and increase binding energy, suggesting a role for these interactions in the self-assembly of azine-based materials. mdpi.com

Theoretical calculations, such as those used to study tetrel bonding in azine:CO₂ complexes, can predict the preferred interaction geometries and binding strengths, guiding the rational design of molecules with a propensity for specific intermolecular associations. nih.govscispace.comacs.org Understanding the interplay between different types of non-covalent interactions in this compound analogues is essential for predicting their crystal packing arrangements and their behavior in self-assembly processes, paving the way for the potential development of new functional materials.

Prospective Research Directions and Potential Theoretical Applications

Advanced Computational Methodologies for Predicting Novel Pentazine Species

Computational chemistry plays a crucial role in the study of this compound due to the difficulty in its experimental synthesis and characterization. Various advanced computational methodologies are employed to predict the structures, stabilities, and properties of this compound and its potential derivatives.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and properties of molecules like this compound. researchgate.netresearchgate.netdntb.gov.ua DFT calculations can provide insights into geometries, heats of formation, bond dissociation energies, and electronic transitions. thieme-connect.dedntb.gov.ua For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-311+G(df,p), 6-31+G(d), 6-311++G(d,p), aug-cc-pvdz) have been applied to study this compound and its substituted derivatives. researchgate.netresearchgate.netdntb.gov.ua

Other computational approaches, such as ab initio methods like RMS-CASPT2 and SCS-ADC(2), are also utilized, particularly for studying excited-state properties and potential energy surfaces (PESs). chemrxiv.orgchemrxiv.org These methods can help understand processes like intersystem crossing (ISC) and reverse intersystem crossing (rISC), which are relevant to the photophysical behavior and stability of nitrogen-rich compounds. chemrxiv.orgchemrxiv.org

Predicting the stability of hypothetical molecules like this compound often involves calculating vibrational frequencies and HOMO-LUMO energy gaps. researchgate.net A computed smallest vibrational frequency of at least 100 cm⁻¹ and a large HOMO-LUMO separation are sometimes used as indicators of potential stability or "viability". researchgate.net

Strategies for Overcoming Quantum Kinetic Instabilities for Potential Isolation

Theoretical studies have indicated that this compound and related highly nitrogenated systems suffer from inherent instability, partly due to quantum tunneling effects. rsc.orgresearchgate.net This quantum tunneling instability can lead to unimolecular decomposition even at very low temperatures, making experimental isolation extremely challenging. rsc.orgresearchgate.net

Strategies to overcome these quantum kinetic instabilities are primarily explored through computational design of substituted this compound derivatives. The introduction of specific substituents can potentially alter the electronic structure and energy landscape of the molecule, increasing the activation energy barrier for decomposition pathways and reducing the probability of quantum tunneling. rsc.org For example, computational analysis has suggested that substituents like dimethylamine (B145610) could potentially stabilize the this compound ring. rsc.org

Research in this area involves identifying substituents that can enhance the kinetic stability by:

Increasing the energy barrier for fragmentation reactions.

Modifying the shape of the potential energy surface to disfavor tunneling pathways.

Delocalizing electron density to strengthen the bonds within the this compound ring.

While the parent this compound is highly unstable, the theoretical investigation of substituted derivatives aims to identify structures that might possess sufficient kinetic stability to allow for eventual experimental synthesis and characterization.

Theoretical Applications in High-Energy Density Material Design

This compound and other nitrogen-rich compounds are of significant theoretical interest as potential high-energy density materials (HEDMs). dntb.gov.uarsc.orgresearchgate.netscientific.netsemanticscholar.orgmdpi.com HEDMs are characterized by a high amount of stored chemical energy that can be rapidly released. The high nitrogen content in this compound contributes to a large positive heat of formation, a key characteristic of energetic materials. researchgate.netscientific.netdntb.gov.uasemanticscholar.org Upon decomposition, this compound is expected to primarily yield stable nitrogen gas (N₂), a process that is highly exothermic and contributes to high detonation performance. thieme-connect.desemanticscholar.org

Theoretical studies explore the potential of this compound derivatives as HEDMs by calculating properties such as:

Heat of Formation: A high positive heat of formation is indicative of a high-energy compound. researchgate.netscientific.netdntb.gov.uasemanticscholar.org Computational methods are used to predict the heats of formation for various this compound derivatives. scientific.netdntb.gov.ua Studies have shown that substituting hydrogen atoms in azine rings with nitrogen-containing groups like -N₃, -N₂H, and -CN can significantly increase the heat of formation. scientific.netdntb.gov.ua

Density: High density is another crucial factor for HEDMs, as it influences detonation velocity and pressure. researchgate.netsemanticscholar.orgnih.gov Theoretical calculations can predict the densities of hypothetical this compound-based materials.

Detonation Properties: Computational fluid dynamics and other theoretical models can estimate detonation velocity (D) and detonation pressure (P) based on calculated heats of formation and densities. researchgate.netsemanticscholar.org These parameters are critical for evaluating the performance of an energetic material. Theoretical studies on pentazolate derivatives, which share some structural features with this compound, have shown promising detonation properties. researchgate.net

Stability: While inherent instability is a challenge, theoretical design aims to identify derivatives that balance high energy with sufficient kinetic and thermal stability for practical applications. researchgate.netsemanticscholar.org Computational studies assess the thermal stability and sensitivity to stimuli like impact and friction by analyzing bond dissociation energies and potential decomposition pathways. dntb.gov.uasemanticscholar.org

Theoretical investigations suggest that this compound derivatives substituted with energetic groups could potentially surpass the performance of existing HEDMs like CL-20. researchgate.netscientific.netdntb.gov.ua The focus is on designing molecules with a high nitrogen content, favorable heats of formation, and sufficient stability. scientific.netsemanticscholar.org

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